

2,3-Dichloro-6-(trifluoromethyl)quinoxaline physical properties

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Compound of Interest

Compound Name:	2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Cat. No.:	B1588770

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An In-Depth Technical Guide to **2,3-Dichloro-6-(trifluoromethyl)quinoxaline**

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoxaline scaffold is of paramount importance due to its prevalence in biologically active molecules and functional materials.[1][2] This guide focuses on a key derivative, **2,3-Dichloro-6-(trifluoromethyl)quinoxaline**, a versatile building block whose unique electronic and steric properties make it an invaluable intermediate in synthetic chemistry. The presence of two reactive chlorine atoms, coupled with the strongly electron-withdrawing trifluoromethyl group, provides a platform for complex molecular engineering, enabling the development of novel therapeutic agents and advanced materials.[3][4][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of the core physical properties, spectroscopic profile, and synthetic utility of this compound. The insights provided herein are grounded in established chemical principles and supported by empirical data to ensure scientific integrity and practical applicability.

Molecular Identity and Core Physical Properties

Understanding the fundamental physical characteristics of a chemical intermediate is critical for its effective use in synthesis, including reaction setup, purification, and storage.

Chemical Structure and Identifiers

- IUPAC Name: **2,3-Dichloro-6-(trifluoromethyl)quinoxaline**
- CAS Number: 35854-63-8
- Molecular Formula: C₉H₃Cl₂F₃N₂
- Molecular Weight: 281.04 g/mol

The structure features a bicyclic quinoxaline core. The pyrazine ring is substituted with two chlorine atoms at the 2 and 3 positions, which are highly susceptible to nucleophilic displacement. The benzene ring is substituted with a trifluoromethyl (CF₃) group at the 6-position, which significantly influences the molecule's electronic properties and reactivity.

Tabulated Physical Properties

The following table summarizes the key physical and computed properties of **2,3-Dichloro-6-(trifluoromethyl)quinoxaline**. These values are essential for predicting its behavior in various solvents and reaction conditions.

Property	Value	Source/Comment
Melting Point	103-107 °C	Experimental Data
Boiling Point	297.8±40.0 °C	Predicted
Density	1.662±0.06 g/cm ³	Predicted
pKa	-5.98±0.40	Predicted (Indicates very weak basicity)
XLogP3	4.1	Computed (Indicates high lipophilicity)
Appearance	White to off-white solid	General Observation

Note: Predicted values are derived from computational models and should be used as estimates.

Spectroscopic and Analytical Characterization

Rigorous characterization is the cornerstone of chemical synthesis. This section details the expected spectroscopic signature of **2,3-Dichloro-6-(trifluoromethyl)quinoxaline**, providing a benchmark for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[6]

- ^1H NMR: The proton spectrum is expected to be relatively simple, showing signals only in the aromatic region. The three protons on the benzene ring will exhibit splitting patterns influenced by their positions relative to each other and the trifluoromethyl group.
 - H-5: Expected to appear as a doublet.
 - H-7: Expected to appear as a doublet of doublets.
 - H-8: Expected to appear as a singlet or a finely split signal.
- ^{13}C NMR: The carbon spectrum will show nine distinct signals. The carbon of the CF_3 group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to chlorine (C-2 and C-3) will be significantly downfield.
- ^{19}F NMR: A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:[8]

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.

- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations of the quinoxaline ring system.
- $\sim 1350\text{-}1100\text{ cm}^{-1}$: Strong, characteristic C-F stretching vibrations from the trifluoromethyl group.
- $\sim 850\text{-}750\text{ cm}^{-1}$: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.[9] [10]
- Molecular Ion Peak (M^+): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M^+ , M^++2 , M^++4) with an approximate ratio of 9:6:1 will be a key diagnostic feature.[11]

The analytical workflow for confirming the identity and purity of the compound is a self-validating system, where data from orthogonal techniques (NMR, IR, MS) must converge to provide a consistent structural assignment.



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Caption: Standard workflow for synthesis, purification, and analytical characterization.

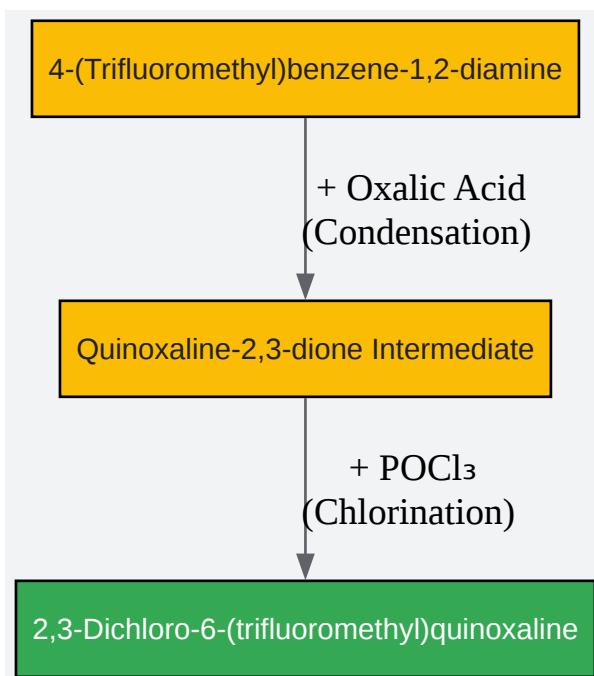
Synthetic Utility and Reactivity

The synthetic value of **2,3-Dichloro-6-(trifluoromethyl)quinoxaline** lies in its predictable and versatile reactivity, primarily centered on the two chlorine substituents.

General Synthesis Route

This compound is typically synthesized via a two-step process starting from a substituted o-phenylenediamine.

- Condensation & Cyclization: Reaction of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid or its derivatives to form the quinoxaline-2,3-dione precursor.
- Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), to yield the final 2,3-dichloro product.[12]



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Caption: General synthetic pathway for the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the CF_3 group, makes the chlorine atoms at the C2 and C3 positions excellent leaving groups for Nucleophilic Aromatic

Substitution (SNAr) reactions.^[4] This allows for the sequential or simultaneous introduction of a wide variety of nucleophiles, including:

- Amines (R-NH₂)
- Alcohols/Phenols (R-OH)
- Thiols (R-SH)
- Organometallic reagents (via cross-coupling reactions)

This reactivity is the cornerstone of its application in building libraries of complex molecules for drug discovery screening.^{[3][13]} Researchers can precisely tune the properties of the final molecule by carefully selecting the nucleophiles used for substitution.



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Caption: Stepwise nucleophilic substitution reactivity pathway.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of **2,3-Dichloro-6-(trifluoromethyl)quinoxaline** makes it a valuable starting material for several therapeutic areas.

- Oncology: Many quinoxaline derivatives have demonstrated potent anticancer activity.^[2] The ability to introduce diverse functional groups allows for the optimization of compounds to target specific kinases or other cellular pathways involved in cancer progression.^[13]
- Antimicrobial Agents: The scaffold has been successfully used to develop novel antibacterial and antifungal agents.^[13]

- Materials Science: The rigid, aromatic structure of the quinoxaline core is useful in the development of organic electronics, dyes, and polymers with enhanced thermal stability.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.

- Hazards: This compound is generally classified as an irritant to the skin and eyes. It may also be harmful if swallowed or inhaled.[14][15][16]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined physical properties, predictable reactivity, and versatile synthetic potential make it a cornerstone intermediate for chemists aiming to construct complex and functionally rich molecules. By understanding the principles and data outlined in this guide, researchers can fully leverage its capabilities to accelerate progress in drug discovery, materials science, and beyond.

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